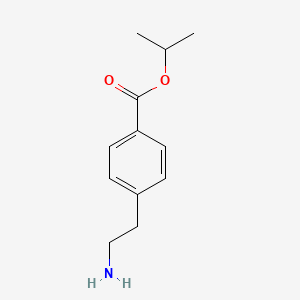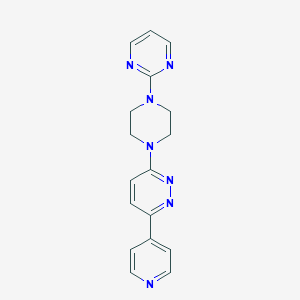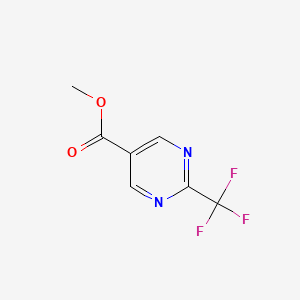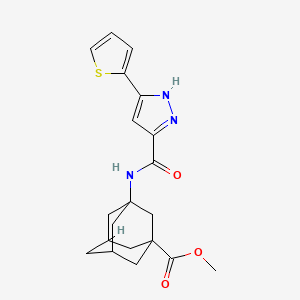
2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide is a chemical compound that has shown potential in scientific research. It is commonly referred to as CPYTMAC and has been studied for its mechanism of action and biochemical and physiological effects.
科学的研究の応用
Synthesis and Derivative Formation
Synthesis of N-substituted 2-Aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines : The synthesis involved intramolecular cyclization of a precursor compound, demonstrating the utility of similar acetamide derivatives in forming structurally complex heterocycles which are relevant in medicinal chemistry and materials science (Palamarchuk et al., 2019).
Biological Assessment and Heterocyclic Compounds
Biological Properties of Fused Heterocyclic 1,2,4-Triazoles : This study focused on the synthesis of novel acetamides with 1,2,4-oxadiazole cycles, highlighting their diverse biological properties and potential applications in pharmaceuticals (Karpina et al., 2019).
Oxidation Reactivity and Structural Analysis
Oxidation Reactivity Channels for Acetamides : The research described the chemical oxidation of acetamide derivatives, which is crucial for understanding the reactivity and potential modifications of such compounds for various applications (Pailloux et al., 2007).
Intramolecular Cyclization
Cyclization of Acetamides : This study explored the conversion of certain acetamides into pyridin-2(1H)-ones, a process relevant to the synthesis of complex molecules for chemical and pharmaceutical research (Savchenko et al., 2020).
Spectroscopic and Quantum Mechanical Studies
Spectroscopic Analysis of Benzothiazolinone Acetamide Analogs : The investigation into the electronic properties and potential applications of benzothiazolinone acetamide analogs in dye-sensitized solar cells demonstrates the diverse utility of acetamide derivatives in materials science (Mary et al., 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-pyridin-3-yltriazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-3-5-15(6-4-12)24-11-16(23)19-8-13-10-22(21-20-13)14-2-1-7-18-9-14/h1-7,9-10H,8,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFBGQTETWNKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(N=N2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)




![2-(2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B2987872.png)
![2-Amino-2-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2987873.png)
![5-Methyl-7-(4-(2-(naphthalen-1-yloxy)ethyl)piperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2987875.png)
![Methyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2987876.png)
![methyl 6-methyl-2-{[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2987878.png)
